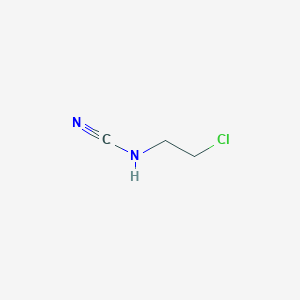
N-(2-Chloroethyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)cyanamide: is an organic compound characterized by the presence of a chloroethyl group attached to a cyanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Base-Mediated Aminoalkylation: One common method involves the base-mediated aminoalkylation of aryl thiourea with halides.
Iron-Mediated Desulfurization: Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions.
Oxidation-Cyanation: An operationally simple oxidation-cyanation method uses N-chlorosuccinimide and zinc cyanide as reagents.
Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, optimized for higher yields and cost-effectiveness. Continuous-flow processes and safer electrophilic cyanation reagents are also employed to enhance safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: N-(2-Chloroethyl)cyanamide undergoes nucleophilic substitution reactions, where the chloroethyl group is replaced by various nucleophiles.
Cycloaddition Reactions: The compound can participate in transition-metal catalyzed cycloaddition reactions, forming heterocycles.
Dimerization: It can dimerize to form 2-cyanoguanidine (dicyandiamide) or trimerize to form melamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols under basic conditions.
Cycloaddition: Transition metals like palladium or nickel are used as catalysts.
Dimerization: This reaction is typically acid-catalyzed or occurs at low temperatures.
Major Products:
- 2-Cyanoguanidine (Dicyandiamide)
- Melamine
- Various heterocycles
Applications De Recherche Scientifique
Chemistry: N-(2-Chloroethyl)cyanamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in agriculture as a nitrification inhibitor .
Mécanisme D'action
Molecular Targets and Pathways: N-(2-Chloroethyl)cyanamide exerts its effects through various mechanisms, including the inhibition of specific enzymes and the disruption of cellular processes. For example, it can inhibit carbonic anhydrase and cathepsin K, affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
- N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
- 2-Cyanoguanidine (Dicyandiamide)
- Melamine
Uniqueness: N-(2-Chloroethyl)cyanamide is unique due to its chloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyanamide derivatives. This makes it particularly useful in specific synthetic applications and industrial processes .
Propriétés
Formule moléculaire |
C3H5ClN2 |
|---|---|
Poids moléculaire |
104.54 g/mol |
Nom IUPAC |
2-chloroethylcyanamide |
InChI |
InChI=1S/C3H5ClN2/c4-1-2-6-3-5/h6H,1-2H2 |
Clé InChI |
NVAABIDUCJHJKR-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


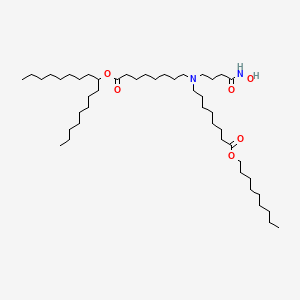
![3-[(Ethylsulfanyl)methyl]-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354822.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13354834.png)
![14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13354836.png)
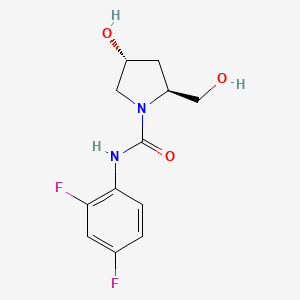
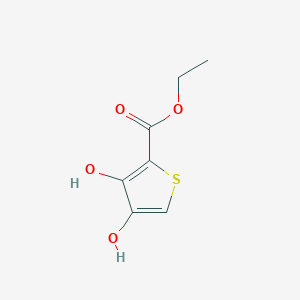
![4-amino-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13354846.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13354851.png)
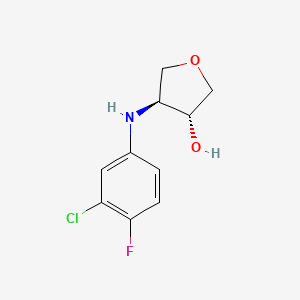
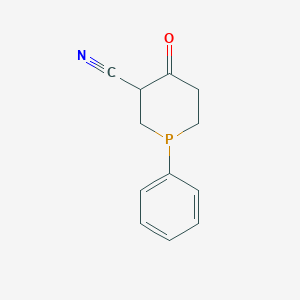
![N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B13354871.png)
![ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate](/img/structure/B13354878.png)
![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)
